molecular formula C24H29ClN2O4 B12823724 Fmoc-D-Lys-OAll.HCl

Fmoc-D-Lys-OAll.HCl

Cat. No.: B12823724
M. Wt: 444.9 g/mol
InChI Key: IBCYYPRTIQUQJP-UHFFFAOYSA-N
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Description

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the Ester: The protected amino acid is then esterified with allyl alcohol to form the allyl ester.

    Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride has several scientific research applications:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound is used in the study of protein structure and function.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride involves the following steps:

    Binding to Target Molecules: The compound binds to specific molecular targets, such as enzymes or receptors.

    Modulation of Biological Pathways: By binding to these targets, the compound modulates various biological pathways, leading to its desired effects.

    Release of Active Species: The Fmoc group can be removed under specific conditions, releasing the active amino acid derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is unique due to its specific structure, which includes an allyl ester and a fluorenylmethoxycarbonyl protecting group. This combination allows for selective reactions and applications in peptide synthesis and other research areas.

Properties

Molecular Formula

C24H29ClN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

prop-2-enyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride

InChI

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H

InChI Key

IBCYYPRTIQUQJP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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